1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea
Description
The compound 1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea is a urea derivative featuring a 1,5-benzoxazepin core substituted with methyl groups at positions 3, 3, and 5, along with a 4-oxo moiety. The benzoxazepin system is a seven-membered heterocyclic ring containing oxygen and nitrogen, which is fused to a benzene ring. Benzoxazepin derivatives are known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and CNS modulation .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-21(2)14-27-18-10-9-16(13-17(18)24(3)19(21)25)23-20(26)22-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZMJXYYYRPKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the benzoxazepine intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages and Heterocyclic Cores
The compound shares structural similarities with other urea-containing heterocycles. Key comparisons include:
Coumarin-Urea Hybrids
- Example : 1-(4-(4-((4-(2-(2-((7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 3b , )
- Core Structure : Coumarin (chromen-2-one) fused with a thiazole-piperazine system.
- Key Features : The urea group bridges a trifluoromethylphenyl and a coumarin-thiazole-piperazine complex.
- Pharmacological Relevance : Coumarin derivatives exhibit anticoagulant, anticancer, and antimicrobial activities. The trifluoromethyl group enhances lipophilicity and metabolic resistance .
- Contrast : Unlike the benzoxazepin-urea compound, 3b ’s coumarin core may favor interactions with serine proteases (e.g., thrombin), while the benzoxazepin system could target GPCRs or kinases.
Tetrahydrobenzo[b]thiophene-Urea Derivatives
- Examples: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d, ) Core Structure: Tetrahydrobenzo[b]thiophene with cyano or ester substituents. Key Features: Urea linkage connects to a benzoyl or phenylhydrazone group. Pharmacological Relevance: Tetrahydrobenzo[b]thiophenes are associated with anticonvulsant and anti-inflammatory activities. The hydrazone moiety may confer metal-chelating properties .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
| Compound | Core Heterocycle | Molecular Weight | Key Substituents | Potential Target |
|---|---|---|---|---|
| Target Benzoxazepin-Urea | 1,5-Benzoxazepin | ~397.5 (estimated) | 3,3,5-Trimethyl, 4-oxo | Kinases, GPCRs |
| Coumarin-Urea (3b ) | Coumarin-Thiazole | 720.1 (observed) | Trifluoromethylphenyl, Piperazine | Serine proteases, DNA topoisomerase |
| Thiophene-Urea (7a–d ) | Tetrahydrobenzo[b]thiophene | ~350–400 (estimated) | Cyano, Benzoyl, Hydrazone | Metal-dependent enzymes |
Biological Activity
1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N3O and is characterized by a complex structure that includes a benzoxazepin moiety. Its structural attributes suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that related compounds can inhibit cell proliferation and promote cell death in various cancer cell lines by triggering apoptotic pathways and autophagy processes .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some studies suggest that derivatives of benzoxazepines can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce inflammation in neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a controlled study involving human colorectal cancer (CRC) cell lines (HCT116 and HT-29), derivatives of the benzoxazepine class were found to significantly reduce cell viability at specific concentrations (IC50 values). The treatment resulted in increased markers for apoptosis and decreased proliferation rates compared to untreated controls .
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of similar benzoxazepine derivatives led to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. The compounds appeared to enhance synaptic plasticity and reduce amyloid-beta accumulation .
Data Table: Summary of Biological Activities
| Activity | Effect | Cell Lines/Models | Mechanism |
|---|---|---|---|
| Anticancer | Inhibition of proliferation | HCT116, HT-29 | Apoptosis induction |
| Neuroprotection | Reduction of neuronal loss | Rodent models | Modulation of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
